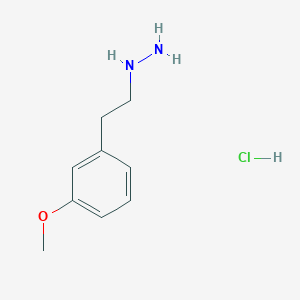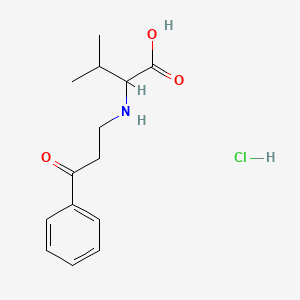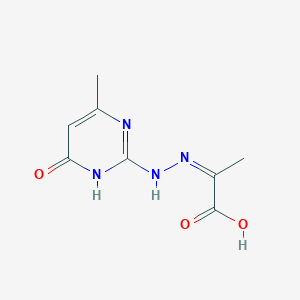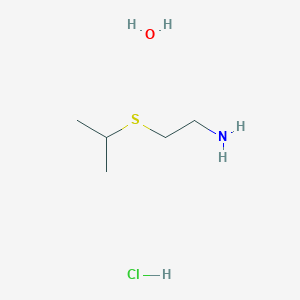
1-(3-Methoxyphenethyl)hydrazine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Methoxyphenethyl)hydrazine hydrochloride is a chemical compound with the molecular formula C9H15N2OCl. It is a hydrazine derivative, characterized by the presence of a methoxy group attached to a phenethyl structure. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenethyl)hydrazine hydrochloride typically involves the reaction of 3-methoxyphenethylamine with hydrazine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Reaction Time: Several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To maintain consistent reaction conditions and improve yield.
Purification Steps: Including recrystallization and filtration to obtain a pure product.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Methoxyphenethyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Can be reduced to form simpler hydrazine derivatives.
Substitution: Can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products Formed
Oxidation Products: Corresponding oxides and ketones.
Reduction Products: Simpler hydrazine derivatives.
Substitution Products: Various substituted phenethyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Methoxyphenethyl)hydrazine hydrochloride is utilized in several scientific research fields:
Chemistry: As a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and intermediates.
Mecanismo De Acción
The mechanism of action of 1-(3-Methoxyphenethyl)hydrazine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. It can inhibit specific enzymes by binding to their active sites, thereby affecting biochemical pathways. The methoxy group enhances its binding affinity and specificity towards certain molecular targets.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methoxyphenethyl)hydrazine hydrochloride
- 1-(4-Methoxyphenethyl)hydrazine hydrochloride
- 3-Methoxyphenylhydrazine hydrochloride
Uniqueness
1-(3-Methoxyphenethyl)hydrazine hydrochloride is unique due to the position of the methoxy group on the phenethyl structure, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, reaction rates, and overall effectiveness in various applications.
Propiedades
Número CAS |
93457-54-6 |
|---|---|
Fórmula molecular |
C9H16Cl2N2O |
Peso molecular |
239.14 g/mol |
Nombre IUPAC |
2-(3-methoxyphenyl)ethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C9H14N2O.2ClH/c1-12-9-4-2-3-8(7-9)5-6-11-10;;/h2-4,7,11H,5-6,10H2,1H3;2*1H |
Clave InChI |
RGOQSIOZJGRSMC-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CCNN.Cl |
SMILES canónico |
COC1=CC=CC(=C1)CCNN.Cl.Cl |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[1-(2-{4-oxo-3H,4H-thieno[2,3-d]pyrimidin-3-yl}acetyl)piperidin-4-yl]-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B1661592.png)


![Ethyl 5-benzyl-2-[(4-ethylbenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B1661596.png)

![3-[4-(2-Methoxyphenyl)piperazin-1-yl]propane-1,2-diol](/img/structure/B1661599.png)



![Phosphonic acid, [ethoxy(4-methylphenyl)methyl]-, diethyl ester](/img/structure/B1661608.png)



![4-[3-(2,6-Dimethoxyphenoxy)propyl]morpholine](/img/structure/B1661614.png)
